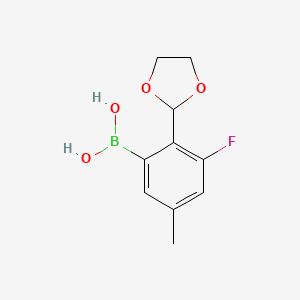
(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane ring, a fluorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid typically involves the formation of the boronic acid group through various coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
化学反応の分析
Types of Reactions: (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
Chemistry: In organic synthesis, (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds .
Industry: In the materials science industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is particularly relevant in the inhibition of enzymes that contain serine or threonine residues in their active sites .
類似化合物との比較
Phenylboronic acid: Lacks the 1,3-dioxolane ring, fluorine, and methyl substituents.
(2-(1,3-Dioxolan-2-yl)ethylboronic acid): Contains an ethyl group instead of a phenyl ring.
(2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid): Contains a pyridine ring instead of a phenyl ring.
Uniqueness: (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid is unique due to the presence of the 1,3-dioxolane ring, fluorine atom, and methyl group on the phenyl ring. These substituents confer specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
特性
分子式 |
C10H12BFO4 |
|---|---|
分子量 |
226.01 g/mol |
IUPAC名 |
[2-(1,3-dioxolan-2-yl)-3-fluoro-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H12BFO4/c1-6-4-7(11(13)14)9(8(12)5-6)10-15-2-3-16-10/h4-5,10,13-14H,2-3H2,1H3 |
InChIキー |
ZSJBKENROXJTDZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1C2OCCO2)F)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


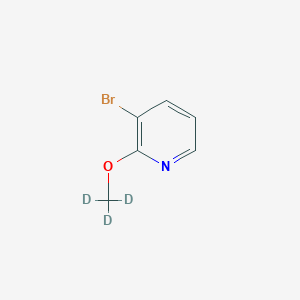
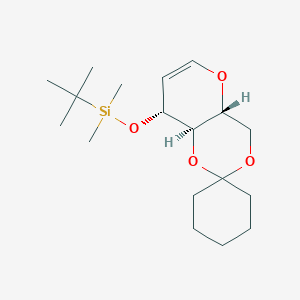

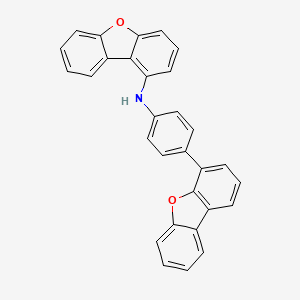
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
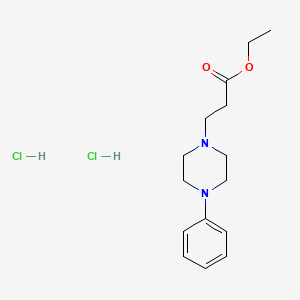
![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
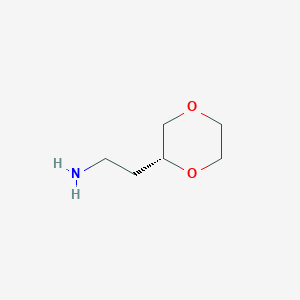
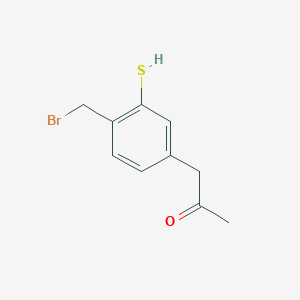
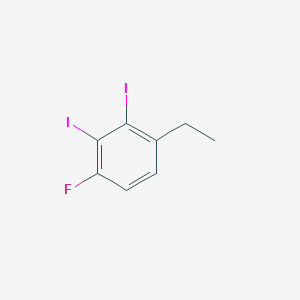
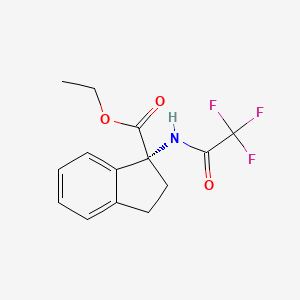
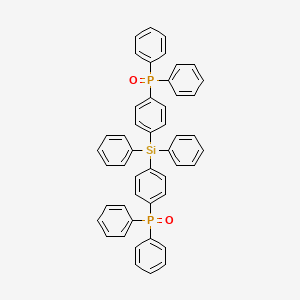
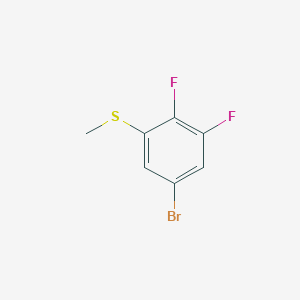
![Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate](/img/structure/B14035655.png)
